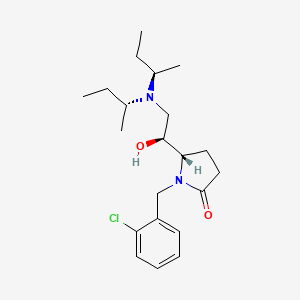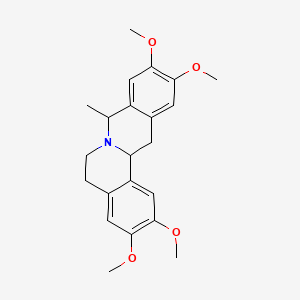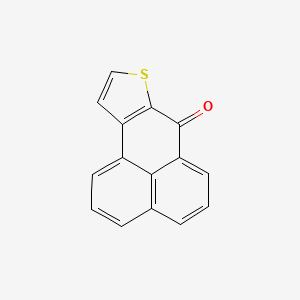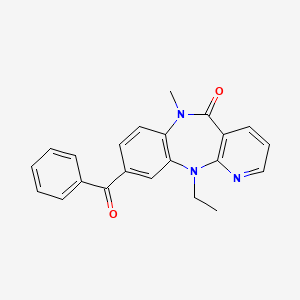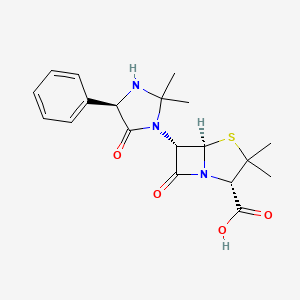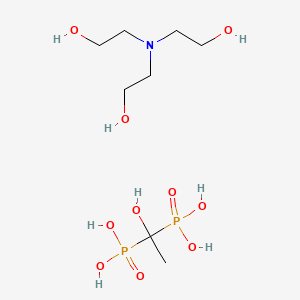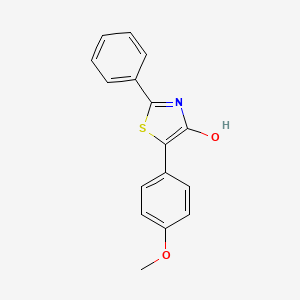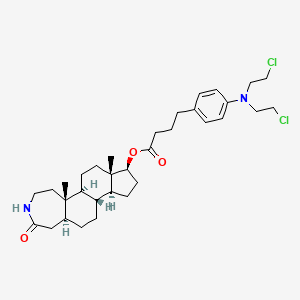
17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate: is a synthetic compound that combines structural elements of steroids and alkylating agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate involves multiple steps, starting from the appropriate steroid precursor. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 17beta position.
Aza-Homo Rearrangement: Formation of the 3-aza-A-homo structure.
Alkylation: Attachment of the p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group at the 17beta position can undergo oxidation to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Regeneration of the 17beta-hydroxy compound.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It may serve as a probe to study steroid hormone receptors and their interactions. Medicine Industry : Could be used in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through a combination of steroid receptor binding and alkylation of DNA. The steroid portion of the molecule interacts with hormone receptors, while the alkylating agent forms covalent bonds with DNA, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
17beta-Hydroxy-5alpha-androstan-3-one: A steroid with similar structural features but lacking the alkylating agent moiety.
N,N-bis(2-chloroethyl)amine: An alkylating agent without the steroid structure.
Uniqueness: The combination of steroid and alkylating agent functionalities in 17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate makes it unique, offering dual modes of action that can be exploited for therapeutic purposes.
Propiedades
Número CAS |
131959-75-6 |
|---|---|
Fórmula molecular |
C33H48Cl2N2O3 |
Peso molecular |
591.6 g/mol |
Nombre IUPAC |
[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C33H48Cl2N2O3/c1-32-16-19-36-30(38)22-24(32)8-11-26-27-12-13-29(33(27,2)15-14-28(26)32)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-17-34)21-18-35/h6-7,9-10,24,26-29H,3-5,8,11-22H2,1-2H3,(H,36,38)/t24-,26-,27-,28-,29-,32-,33-/m0/s1 |
Clave InChI |
IBKGSDVBEJZQSV-GFYOBVKKSA-N |
SMILES isomérico |
C[C@]12CCNC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl)C |
SMILES canónico |
CC12CCNC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


